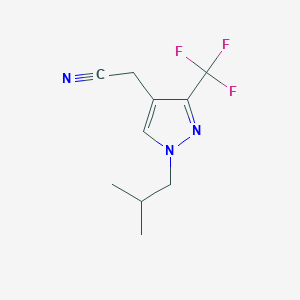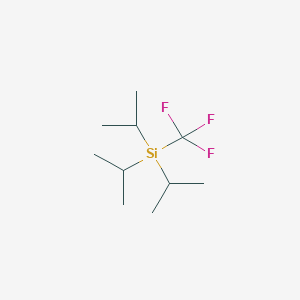
Imidazolidine, 2-pentafluoroethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazolidine, 2-pentafluoroethyl- is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is part of the broader class of imidazolidines, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the pentafluoroethyl group enhances its chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Imidazolidines are traditionally prepared by the condensation reaction of 1,2-diamines and aldehydes . For the synthesis of 2-pentafluoroethyl-imidazolidine, the reaction typically involves the use of pentafluoroethyl aldehyde and ethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods: Industrial production of imidazolidine derivatives often employs continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as Lewis acids, can further improve the reaction rate and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazolidine, 2-pentafluoroethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the pentafluoroethyl group can be replaced by other functional groups using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperature range: 0-25°C.
Reduction: Lithium aluminum hydride; temperature range: -10-25°C.
Substitution: Sodium hydride, organolithium compounds; temperature range: -78-25°C.
Major Products Formed:
Oxidation: Imidazolidinones.
Reduction: Amines.
Substitution: Various substituted imidazolidines depending on the nucleophile used.
Applications De Recherche Scientifique
Imidazolidine, 2-pentafluoroethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of imidazolidine, 2-pentafluoroethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the pentafluoroethyl group enhances its binding affinity and specificity towards certain enzymes and receptors . Additionally, its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry .
Comparaison Avec Des Composés Similaires
Imidazolidine: The parent compound, which lacks the pentafluoroethyl group, is less reactive and has different chemical properties.
Imidazolidin-2-one: A related compound that contains a carbonyl group, making it more prone to nucleophilic attack.
Imidazoline: A partially saturated derivative of imidazole, which has different pharmacological properties and applications.
Uniqueness: Imidazolidine, 2-pentafluoroethyl- stands out due to the presence of the pentafluoroethyl group, which imparts unique chemical stability and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and specificity, such as in the development of pharmaceuticals and specialty chemicals .
Propriétés
Numéro CAS |
28462-90-0 |
|---|---|
Formule moléculaire |
C5H7F5N2 |
Poids moléculaire |
190.11 g/mol |
Nom IUPAC |
2-(1,1,2,2,2-pentafluoroethyl)imidazolidine |
InChI |
InChI=1S/C5H7F5N2/c6-4(7,5(8,9)10)3-11-1-2-12-3/h3,11-12H,1-2H2 |
Clé InChI |
XXWNWAHFOVJIQF-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(N1)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13428353.png)


![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)


![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)
![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)

![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)
